1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine
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Overview
Description
1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C20H19ClFN3O and its molecular weight is 371.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is related to compounds like flunarizine, which is synthesized via metal-catalyzed amination and exhibits properties like vasodilation and antihistamine activity (Shakhmaev, Sunagatullina, & Zorin, 2016).
- This compound's structure is crucial in developing various pharmaceutical compounds with potential biological activities, as evident in its use in the synthesis of compounds with varied applications, such as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antibacterial and Antimicrobial Activities
- Isoxazoline derivatives, including those related to this compound, demonstrate significant antibacterial activities, highlighting their potential use in developing new antimicrobial agents (Wei, 2012).
- The structural features of these compounds, such as the isoxazoline and piperazine rings, are key to their biological activity, suggesting their applicability in therapeutic drug design for treating bacterial infections.
Antiviral and Antitumor Activities
- Some derivatives of this compound, like urea and thiourea derivatives of piperazine, show promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating their potential in antiviral research (Reddy et al., 2013).
- The compound’s derivatives also exhibit antitumor activities, as seen in the synthesis and evaluation of novel pyrimidinyl pyrazole derivatives, showing its potential application in cancer research (Naito et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 1-{[5-(2-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine are H1 receptors . These receptors play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to exposure to allergens .
Mode of Action
This compound interacts with H1 receptors, exhibiting a higher affinity for these receptors than histamine itself . This interaction inhibits the action of histamine, thereby mitigating the symptoms of allergies .
Biochemical Pathways
It is known that the compound’s interaction with h1 receptors disrupts the normal function of histamine, a key player in allergic reactions .
Result of Action
The interaction of this compound with H1 receptors results in significant effects on allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Safety and Hazards
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-17-6-2-1-5-16(17)20-13-15(23-26-20)14-24-9-11-25(12-10-24)19-8-4-3-7-18(19)22/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIQNGFQGGDHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.